molecular formula C12H17N3S B13782504 Benzimidazole, 2-(3-(dimethylamino)propylthio)- CAS No. 63991-51-5

Benzimidazole, 2-(3-(dimethylamino)propylthio)-

Cat. No.: B13782504
CAS No.: 63991-51-5
M. Wt: 235.35 g/mol
InChI Key: REEFNQCXWFOXEL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-(3-(dimethylamino)propylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Quaternary ammonium salts, amides

Mechanism of Action

The mechanism of action of benzimidazole, 2-(3-(dimethylamino)propylthio)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzimidazole, 2-(3-(dimethylamino)propylthio)- is unique due to the presence of the dimethylamino and thioether groups, which enhance its solubility and bioavailability. These functional groups also provide additional sites for chemical modification, allowing for the development of derivatives with improved pharmacological properties .

Properties

CAS No.

63991-51-5

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanyl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C12H17N3S/c1-15(2)8-5-9-16-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14)

InChI Key

REEFNQCXWFOXEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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